molecular formula C17H23BN2O3 B11826956 3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B11826956
M. Wt: 314.2 g/mol
InChI Key: XQQAJWWTYUDSRI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a benzyloxy group, a methyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can facilitate interactions with biological molecules through boron-oxygen interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

3-(Benzyloxy)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a pyrazole ring with a benzyloxy group and a dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

1-methyl-3-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-20(5)19-15(14)21-12-13-9-7-6-8-10-13/h6-11H,12H2,1-5H3

InChI Key

XQQAJWWTYUDSRI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2OCC3=CC=CC=C3)C

Origin of Product

United States

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